Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
CAS No.: 26862-71-5
Cat. No.: VC15935810
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26862-71-5 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | ethyl 1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-11-7-10-5-3-4-6-12(10)15-13(11)9-16/h3-7H,2,8-9H2,1H3 |
| Standard InChI Key | DPNXOZFTZHIWAF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
Introduction
Structural and Molecular Analysis
Molecular Architecture and Functional Groups
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate features a tricyclic framework comprising a quinoline moiety fused to a pyrrole ring, with an ethyl carboxylate group at position 2 (Figure 1). The molecular formula corresponds to a molecular weight of 242.27 g/mol. The quinoline component provides aromaticity and planar rigidity, while the pyrrole ring introduces a non-aromatic, partially saturated nitrogen heterocycle. The ester group at position 2 enhances solubility in organic solvents and serves as a potential site for metabolic hydrolysis or further chemical derivatization.
Comparative Structural Features
Compared to its analogs, such as ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate (CAS No. 21902-16-9), the absence of a 3-substituted ethoxycarbonylmethyl group in the target compound simplifies its steric profile. This structural distinction may influence intermolecular interactions, as demonstrated by the 0.86 g/mol difference in molecular weight between the two compounds. Additionally, the positional isomerism between pyrrolo[3,4-b]quinoline and pyrrolo[2,3-b]quinoline derivatives (e.g., PubChem CID 33677291) alters electronic distribution, potentially affecting bioactivity .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step protocols starting from anthranilic acid derivatives or through cyclization reactions. A representative pathway (Scheme 1) includes:
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Friedländer Condensation: Reaction of 2-aminobenzaldehyde with a β-keto ester to form the quinoline core.
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Pyrrole Ring Formation: Cyclization via intramolecular nucleophilic attack, facilitated by acidic or basic conditions.
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Esterification: Introduction of the ethyl carboxylate group using ethyl chloroformate or transesterification .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Optimal cyclization occurs at 80–100°C in polar aprotic solvents like DMF.
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Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity during ring closure .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
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δ 1.35 ppm (t, 3H, CH₂CH₃) for the ethyl group.
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δ 4.30 ppm (q, 2H, OCH₂) from the ester oxygen.
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Aromatic protons between δ 7.20–8.50 ppm, with coupling patterns confirming the fused ring system.
13C NMR confirms the carbonyl carbon at δ 165.2 ppm and the quinoline carbons at δ 115–150 ppm.
Mass Spectrometric Data
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 242.1054 (calculated for : 242.1056), with fragmentation patterns indicative of sequential loss of CO₂ (44 Da) and ethylene (28 Da).
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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The ethyl carboxylate group enhances membrane permeability compared to free carboxylic acids.
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Planar aromatic systems improve intercalation into DNA but may increase toxicity .
Chemical Reactivity and Derivitization
Ester Hydrolysis
Under basic conditions (NaOH, H₂O/EtOH), the ethyl ester undergoes saponification to yield the carboxylic acid derivative, which can be further functionalized via amide coupling.
Electrophilic Substitution
Nitration (HNO₃/H₂SO₄) occurs preferentially at the 6-position of the quinoline ring, guided by electronic effects of the pyrrole nitrogen .
Comparative Analysis with Structural Analogs
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